molecular formula C11H10BrNO2 B2501224 methyl 5-bromo-2-methyl-1H-indole-3-carboxylate CAS No. 1225382-91-1

methyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Cat. No.: B2501224
CAS No.: 1225382-91-1
M. Wt: 268.11
InChI Key: IMOLADHPXONWFR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound, specifically, is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylate ester at the 3-position of the indole ring.

Preparation Methods

The synthesis of methyl 5-bromo-2-methyl-1H-indole-3-carboxylate typically involves the bromination of 2-methyl-1H-indole-3-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 5-position.

Industrial production methods may involve more scalable processes, such as microwave-assisted synthesis, which has been shown to efficiently produce indole derivatives with high yields and regioselectivity . This method utilizes palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines under microwave irradiation.

Chemical Reactions Analysis

Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized indole derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-methyl-1H-indole-3-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, indole derivatives have been shown to bind to receptors and enzymes, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific derivative and its target but often involves inhibition or activation of key signaling pathways.

Comparison with Similar Compounds

Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the indole core structure but differ in the substituents at various positions, which can significantly impact their chemical reactivity and biological activity. The presence of different halogens or functional groups can alter the compound’s properties, making each unique in its applications and effects.

Properties

IUPAC Name

methyl 5-bromo-2-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOLADHPXONWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225382-91-1
Record name methyl 5-bromo-2-methyl-1H-indole-3-carboxylate
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